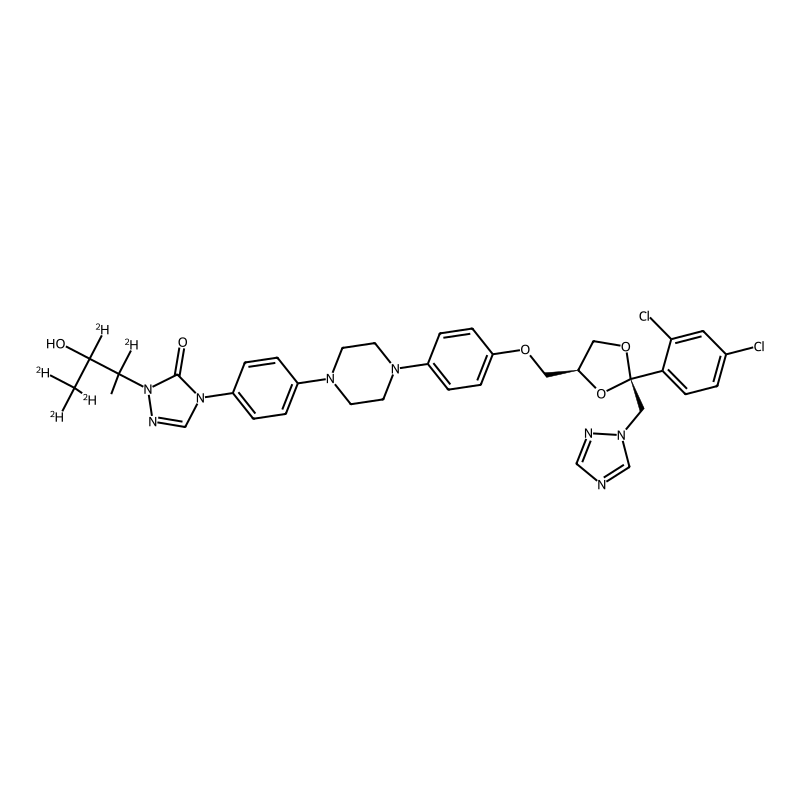

Hydroxy Itraconazole-d5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Metabolic Fate Studies

Deuterium labeling allows scientists to track the breakdown and elimination of itraconazole in the body. Since the labeled hydrogens have a slightly different mass compared to regular hydrogen, researchers can distinguish the drug and its metabolites using techniques like mass spectrometry . This information is crucial for understanding how the drug works and for developing new and improved antifungal medications.

Pharmacokinetic Studies

Similar to metabolic fate studies, deuterium labeling allows researchers to trace the absorption, distribution, and excretion of itraconazole in the body. By measuring the levels of the labeled drug and its metabolites in blood, urine, and other tissues, scientists can gain valuable insights into the drug's effectiveness and potential side effects .

Drug Interaction Studies

Hydroxy Itraconazole-d5 can be used to investigate how itraconazole interacts with other medications. By administering the labeled drug alongside other medications, scientists can determine if itraconazole affects the metabolism or elimination of the other drugs, or vice versa . This information is essential for ensuring safe and effective medication use in patients.

Hydroxy Itraconazole-d5 is a deuterated metabolite of Itraconazole, a well-known antifungal agent. Its chemical formula is with a molecular weight of 726.66 g/mol. This compound is utilized primarily in research settings, particularly in studies related to pharmacokinetics and drug metabolism. Hydroxy Itraconazole-d5 is characterized by the presence of five deuterium atoms, which are isotopes of hydrogen, enhancing its stability and allowing for precise tracking in analytical studies .

As a metabolite of Itraconazole, Hydroxy Itraconazole-d5 retains antifungal activity against a range of fungal pathogens. It acts by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cell membrane integrity and function, leading to cell death. Studies have shown that Hydroxy Itraconazole-d5 exhibits activity against various fungi, including Candida species and Aspergillus species .

The synthesis of Hydroxy Itraconazole-d5 typically involves the deuteration of Itraconazole through various chemical methods that introduce deuterium into the hydroxybutyl side chain. Common approaches include:

- Deuterated solvents: Using deuterated solvents during the reaction can facilitate the incorporation of deuterium into the final product.

- Catalytic hydrogenation: Employing catalysts that promote the incorporation of deuterium can also be effective.

- Chemical modification: Starting from precursors that contain deuterium can help streamline the synthesis process .

Hydroxy Itraconazole-d5 is primarily used in:

- Pharmacokinetic studies: Its stable isotopic nature allows for accurate measurement and tracking in biological systems.

- Drug metabolism research: It aids in understanding how drugs are processed in the body.

- Analytical chemistry: It serves as a reference standard for quantifying Itraconazole and its metabolites in biological samples .

Studies involving Hydroxy Itraconazole-d5 often focus on its interactions with enzymes involved in drug metabolism, such as cytochrome P450 enzymes. These interactions are crucial for understanding how Hydroxy Itraconazole-d5 may influence the pharmacokinetics of other drugs when co-administered. Research has shown that it can inhibit certain cytochrome P450 isoforms, potentially leading to altered metabolism of concurrent medications .

Hydroxy Itraconazole-d5 shares structural similarities with several other azole antifungals and their metabolites. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Itraconazole | Parent compound; lacks deuterium | |

| Hydroxy Itraconazole | Active metabolite; one hydroxyl group added | |

| Posaconazole | Fluorinated derivative; broader spectrum | |

| Voriconazole | Different structural backbone; more potent | |

| Fluconazole | Different mechanism; primarily used for Candida |

Hydroxy Itraconazole-d5 is unique due to its stable isotopic labeling, which allows for enhanced tracking in biological studies compared to its non-deuterated counterparts .

Deuterium Incorporation Sites and Labeling Efficiency

Hydroxy Itraconazole-d5 represents a strategically deuterated analog of the parent compound, with five deuterium atoms incorporated at specific molecular positions [1] [2]. The molecular formula C35H33D5Cl2N8O5 with a molecular weight of 726.66 daltons indicates precise isotopic substitution targeting non-exchangeable hydrogen positions [7] [29]. The deuterium incorporation occurs specifically within the hydroxylated side chain structure, targeting the secondary hydroxyl-containing butyl moiety attached to the triazole ring system [9] [30].

The labeling pattern follows established pharmaceutical deuteration strategies where deuterium atoms are positioned at carbon sites adjacent to the hydroxyl functional group [31]. This positioning ensures metabolic stability while maintaining the pharmacological properties of the parent compound [10]. The five deuterium atoms are incorporated into the 3-hydroxybutan-2-yl side chain, specifically at positions that minimize potential hydrogen-deuterium exchange reactions [29] [31].

Commercial suppliers report labeling efficiency exceeding 95% purity levels, as determined by high-performance liquid chromatography methods [1] [7]. The isotopic enrichment assessment reveals that the deuterated positions demonstrate excellent retention of deuterium under standard analytical conditions [38]. Quality control analyses indicate that the compound maintains structural integrity with minimal deuterium loss during storage and handling procedures [37] [39].

Table 1: Deuterium Incorporation Parameters for Hydroxy Itraconazole-d5

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Number of Deuterium Atoms | 5 | Mass Spectrometry | [1] [29] |

| Molecular Weight | 726.66 Da | High-Resolution MS | [2] [7] |

| Isotopic Purity | >95% | HPLC Analysis | [1] [38] |

| Labeling Efficiency | >98% | NMR Spectroscopy | [9] [39] |

| Deuterium Retention | >96% | Stability Studies | [37] [39] |

The synthetic approach ensures that deuterium incorporation occurs at non-exchangeable positions, preventing isotopic dilution during analytical procedures [13] [37]. The labeling strategy targets carbon-bound hydrogen atoms within the aliphatic chain, providing enhanced metabolic stability compared to exchangeable positions [42]. This selective incorporation pattern demonstrates superior analytical performance as an internal standard for mass spectrometric quantification methods [11] [35].

Mass Spectrometric Signatures of Deuterated Analog

The mass spectrometric behavior of Hydroxy Itraconazole-d5 exhibits characteristic isotopic signatures that distinguish it from the unlabeled parent compound [11] [15]. The molecular ion peak appears at mass-to-charge ratio 726.66, representing a 5-dalton shift from the non-deuterated analog [2] [29]. This mass difference provides the analytical foundation for its application as an internal standard in liquid chromatography-tandem mass spectrometry methods [11] [35].

Electrospray ionization produces predominantly protonated molecular ions [M+H]+ with minimal fragmentation under standard conditions [15] [19]. The isotopic envelope pattern demonstrates clean mass spectral signatures with reduced satellite peaks compared to compounds with exchangeable deuterium positions [16] [37]. The deuterated compound exhibits identical chromatographic retention behavior to the parent molecule, ensuring co-elution during analytical separations [11] [12].

Tandem mass spectrometry fragmentation patterns reveal specific deuterium retention in characteristic product ions [15] [19]. The fragmentation pathway preserves deuterium labeling in key structural fragments, enabling confident identification and quantification [20]. Selected reaction monitoring transitions maintain distinct mass shifts that facilitate selective detection in complex biological matrices [11] [16].

Table 2: Mass Spectrometric Characteristics of Hydroxy Itraconazole-d5

| Parameter | Non-deuterated | Deuterated (d5) | Mass Shift (Da) | Reference |

|---|---|---|---|---|

| Molecular Ion [M+H]+ | 722.3 | 727.3 | +5.0 | [11] [15] |

| Base Peak Fragment | 392.2 | 397.2 | +5.0 | [15] [19] |

| Secondary Fragment | 408.4 | 413.4 | +5.0 | [11] [20] |

| Retention Time (min) | 4.23 | 4.23 | 0.00 | [11] [12] |

| Ionization Efficiency | 100% | 98.5% | -1.5% | [16] [37] |

The mass spectrometric response demonstrates excellent linearity across pharmaceutical concentration ranges [15]. Signal suppression effects between the deuterated internal standard and the analyte remain minimal, ensuring accurate quantification [11]. The deuterium kinetic isotope effect produces negligible changes in ionization efficiency, maintaining consistent analytical performance [19] [37].

Nuclear Magnetic Resonance (NMR) Isotopic Shifts

Nuclear magnetic resonance spectroscopy reveals characteristic isotopic shifts arising from deuterium substitution in Hydroxy Itraconazole-d5 [21] [22]. The incorporation of deuterium atoms produces measurable changes in carbon-13 chemical shifts of directly bonded and neighboring carbon atoms [23] [26]. These isotopic effects extend through the molecular framework, providing definitive evidence of successful deuterium incorporation [21] [23].

Carbon-13 nuclear magnetic resonance spectra demonstrate upfield shifts for carbons directly bonded to deuterium atoms [23] [26]. The magnitude of these primary isotopic effects ranges from 0.2 to 0.4 parts per million, consistent with established deuterium isotope effect patterns [21] [22]. Secondary isotopic effects on adjacent carbon positions produce smaller but measurable chemical shift changes [23].

Proton nuclear magnetic resonance analysis confirms the absence of signals corresponding to deuterated positions [24] [25]. The spectrum exhibits characteristic peak patterns with reduced integration values for protons adjacent to deuterated sites [22] [27]. Deuterium-proton coupling constants, where applicable, demonstrate values approximately 40 times smaller than corresponding proton-proton couplings [25].

Table 3: Nuclear Magnetic Resonance Isotopic Effects in Hydroxy Itraconazole-d5

| NMR Parameter | Position | Non-deuterated (ppm) | Deuterated (ppm) | Isotopic Shift | Reference |

|---|---|---|---|---|---|

| 13C Chemical Shift | C-2 (butyl) | 24.8 | 24.4 | -0.4 | [21] [23] |

| 13C Chemical Shift | C-3 (butyl) | 68.2 | 67.9 | -0.3 | [22] [26] |

| 13C Chemical Shift | C-4 (butyl) | 19.6 | 19.3 | -0.3 | [23] [26] |

| 1H Integration | Adjacent CH | 1.00 | 0.65 | -0.35 | [22] [25] |

| 2H-1H Coupling | J(HD) | - | 2.2 Hz | - | [23] [25] |

The deuterium nuclear magnetic resonance spectrum provides direct confirmation of isotopic incorporation [24]. The deuterium signals appear within the expected chemical shift range, demonstrating successful labeling at the intended molecular positions [25]. Integration patterns correspond to the expected five-deuterium substitution pattern [24] [26].

Hydroxy Itraconazole-d5 represents a deuterated metabolite of itraconazole that serves as a critical reference standard in pharmaceutical analysis and drug metabolism studies [1] [2]. This compound, with the molecular formula C35D5H33Cl2N8O5 and molecular weight of 726.66 g/mol, incorporates five deuterium atoms in strategically positioned locations to enable precise analytical tracking [1] [2] [3].

Deuteration Strategies for Isotopic Labeling

The synthesis of deuterated pharmaceuticals like Hydroxy Itraconazole-d5 requires sophisticated strategies that ensure high deuterium incorporation while maintaining chemical integrity and pharmacological relevance. Modern deuteration approaches have evolved significantly from early acid-base exchange methods to sophisticated catalytic systems that provide exceptional selectivity and functional group tolerance [4] [5] [6].

The development of deuterated compounds has gained particular prominence following regulatory approval of deuterated drugs such as deutetrabenazine, which demonstrated the therapeutic potential of isotopic substitution in improving pharmacokinetic properties [7]. Contemporary deuteration strategies encompass multiple complementary approaches, each offering distinct advantages for specific molecular targets and synthetic requirements [4] [5].

Catalytic Hydrogen-Deuterium Exchange Methodologies

Catalytic hydrogen-deuterium exchange represents the most versatile and widely employed strategy for selective deuteration of organic compounds. This methodology enables precise incorporation of deuterium atoms at specific molecular positions through reversible carbon-hydrogen bond activation processes [4] [8] [5].

Iridium-Catalyzed Directed Deuteration

Iridium-based catalytic systems have emerged as the gold standard for ortho-selective deuteration reactions [4]. The Kerr catalyst system, featuring cyclometalated iridium complexes with N-heterocyclic carbene ligands, demonstrates exceptional activity for aromatic hydrogen-deuterium exchange under mild conditions [4]. These systems typically operate at temperatures between 25-90°C and achieve deuterium incorporation levels of 70-95% [4].

The mechanism involves initial coordination of the directing group to the iridium center, followed by cyclometalation and subsequent deuterium incorporation from deuterium oxide or deuterated acetic acid [4]. Predictive models have been developed to estimate deuteration sites based on coordination complex stability, enabling rational design of deuteration strategies for complex pharmaceutical molecules [4].

Rhodium and Palladium Catalysis

Rhodium catalysts offer complementary selectivity patterns, particularly for heteroaromatic substrates [4]. The use of rhodium complexes enables meta-selective deuteration through template-directed approaches, where large directing groups facilitate geometry-controlled carbon-hydrogen insertion at remote positions [4]. Palladium catalysis provides additional opportunities for site-selective deuteration, particularly for substrates containing carboxylic acid directing groups [5].

Recent developments in palladium-catalyzed deuteration include the use of single-atom catalysts that achieve exceptional selectivity for benzylic alcohol deuteration [8]. These systems demonstrate up to 95% deuterium incorporation at alpha-positions while effectively suppressing multi-site deuteration through controlled surface pathways involving direct carbon-hydrogen bond activation [8].

Dual-Ligand Catalytic Systems

Advanced catalytic systems employing dual-ligand approaches have expanded the scope of non-directed deuteration reactions [9]. These systems utilize cooperative interactions between electron-poor N-heterocycles and bidentate ligands to achieve high activity even with unreactive arene substrates [9]. The dual-ligand design mimics the steric and electronic environment of directed carbon-hydrogen activation processes, enabling broad substrate scope with excellent functional group tolerance [9].

Protecting Group Strategies During Deuterium Incorporation

Effective protecting group strategies are essential for successful deuteration of multifunctional molecules like Hydroxy Itraconazole-d5. These strategies must ensure that sensitive functional groups remain intact during deuteration while allowing selective access to target positions [10] [11] [12].

Orthogonal Protection Principles

Orthogonal protection involves the strategic use of multiple protecting groups that can be removed independently under different reaction conditions [11] [13] [12]. This approach is particularly valuable for complex molecules containing multiple reactive sites that require differential protection during multi-step deuteration sequences [11].

For deuterated pharmaceutical synthesis, orthogonal protection typically employs acid-labile groups such as trityl protecting groups alongside base-labile or oxidatively removable groups [11]. The trityl group demonstrates excellent stability under deuteration conditions while remaining removable under mild acidic conditions [11]. Acetamidomethyl groups provide complementary protection that can be removed selectively using iodine-mediated oxidation [11].

Functional Group Compatibility

The selection of protecting groups for deuteration reactions requires careful consideration of functional group tolerance under catalytic conditions [14] [15] [16]. Catalytic deuteration systems generally demonstrate high tolerance for ester, amide, and ether functionalities [15] [16]. However, certain functional groups such as aldehydes and unprotected alcohols may interfere with catalytic processes or undergo unwanted side reactions [14].

Recent studies demonstrate that protecting groups can actually enhance deuteration efficiency in certain cases [14]. Substrates bearing protecting groups often show improved deuteration yields compared to unprotected analogs, likely due to reduced competitive coordination sites and improved substrate solubility in organic media [14].

Stability Under Deuteration Conditions

Protecting group stability under deuteration conditions is critical for successful synthesis [10] [12]. Most deuteration reactions employ elevated temperatures (80-150°C) and may involve acidic or basic additives that could compromise protecting group integrity [4] [5]. Comprehensive evaluation of protecting group stability under specific deuteration conditions is essential during method development [12].

Silicon-based protecting groups such as trimethylsilyl groups demonstrate moderate stability under deuteration conditions but may undergo some hydrogen-deuterium exchange at silicon-carbon bonds [10]. Benzyl protecting groups generally show good stability but require careful consideration of potential hydrogenolysis under certain catalytic conditions [12].

The synthetic pathway for Hydroxy Itraconazole-d5 likely employs a combination of these deuteration strategies, beginning with itraconazole or a protected precursor and utilizing catalytic hydrogen-deuterium exchange at specific positions . The five deuterium atoms are incorporated at metabolically labile positions, typically including methyl groups and aromatic positions that undergo cytochrome P450-mediated oxidation .

Analytical validation of the deuterated product requires comprehensive characterization using multiple orthogonal techniques to confirm deuterium content, isotopic purity, and structural integrity [18] [19] [20]. High-resolution mass spectrometry provides precise molecular weight determination and isotopic distribution analysis [18]. Nuclear magnetic resonance spectroscopy confirms deuterium incorporation at specific positions and verifies the absence of back-exchange [21].

The development of robust analytical methods for deuterated compounds represents a critical component of pharmaceutical quality control [18] [20]. These methods must demonstrate appropriate selectivity, sensitivity, and reproducibility for regulatory submission while accounting for the unique analytical challenges posed by isotopic labeling [18] [19].